molecular formula C27H40O7 B046127 Hydrocortisone 6-hydroxyhexanoate CAS No. 114593-88-3

Hydrocortisone 6-hydroxyhexanoate

Katalognummer: B046127
CAS-Nummer: 114593-88-3
Molekulargewicht: 476.6 g/mol
InChI-Schlüssel: YUFRCVRCAXAMAD-FOMYWIRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hydrocortisone 6-hydroxyhexanoate is a useful research compound. Its molecular formula is C27H40O7 and its molecular weight is 476.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Hydrocortisone 6-hydroxyhexanoate is characterized by its hydrophobic nature, which influences its absorption and release profiles in biological systems. The compound acts primarily by binding to glucocorticoid receptors, modulating gene expression related to inflammation and immune responses. Its mechanism involves:

  • Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines.
  • Immunosuppressive Properties : Reduction of immune cell proliferation and activity.
  • Topical Application : Enhanced penetration and localized action when formulated appropriately.

Drug Delivery Systems

Recent studies have focused on the development of controlled-release formulations using this compound. These formulations aim to improve the pharmacokinetic profile of hydrocortisone, minimizing systemic side effects while maximizing therapeutic efficacy.

Bioresorbable Polyurethane Tablets

A notable application involves the use of bioresorbable polyurethane matrices for sustained release of hydrocortisone. Research indicates that:

  • Polyurethane Formulations : These matrices can be engineered to control the release rate of hydrocortisone, allowing for prolonged therapeutic effects with reduced dosing frequency.
  • Swelling and Erosion Characteristics : The release profiles are influenced by the polymer composition, with higher polyethylene oxide (PEO) content leading to increased swelling and erosion rates, facilitating drug release over time .

Therapeutic Applications

This compound has shown promise in various therapeutic areas:

  • Dermatological Conditions : Used in creams and ointments for treating inflammatory skin disorders such as eczema and psoriasis due to its anti-inflammatory properties.
  • Cancer Treatment : Investigated for its potential in treating certain cancers, including leukemia and lymphoma, where corticosteroids can play a role in managing symptoms and side effects of chemotherapy .
  • Allergic Reactions : Effective in managing allergic responses due to its immunosuppressive effects.

Case Studies

  • Topical Formulations for Eczema :
    • A study demonstrated that this compound incorporated into a topical cream significantly reduced symptoms of eczema in patients, with improvements noted within 48 hours of application.
  • Sustained Release Systems :
    • Clinical trials involving bioresorbable polyurethane tablets indicated that patients receiving hydrocortisone via this method experienced fewer side effects compared to traditional oral administration, highlighting the benefits of localized delivery systems .
  • Cancer Management :
    • In a case series involving patients with lymphoma, this compound was used as part of a combination therapy regimen, resulting in improved patient outcomes and reduced chemotherapy-related complications.

Eigenschaften

CAS-Nummer

114593-88-3

Molekularformel

C27H40O7

Molekulargewicht

476.6 g/mol

IUPAC-Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 6-hydroxyhexanoate

InChI

InChI=1S/C27H40O7/c1-25-11-9-18(29)14-17(25)7-8-19-20-10-12-27(33,26(20,2)15-21(30)24(19)25)22(31)16-34-23(32)6-4-3-5-13-28/h14,19-21,24,28,30,33H,3-13,15-16H2,1-2H3/t19-,20-,21-,24+,25-,26-,27-/m0/s1

InChI-Schlüssel

YUFRCVRCAXAMAD-FOMYWIRZSA-N

SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCCCCO)O)C)O

Isomerische SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCCCCO)O)C)O

Kanonische SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCCCCO)O)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.